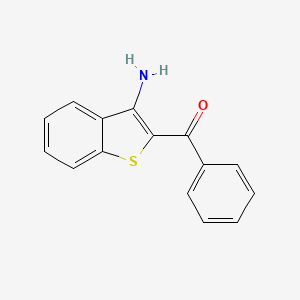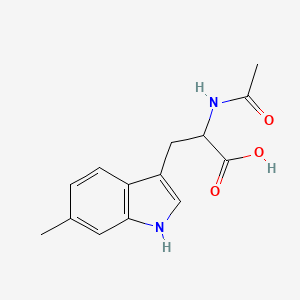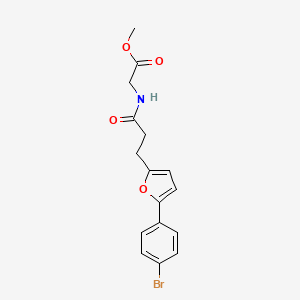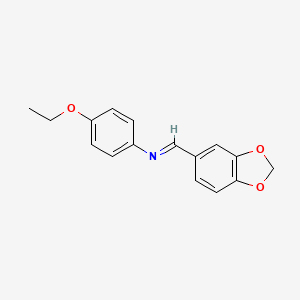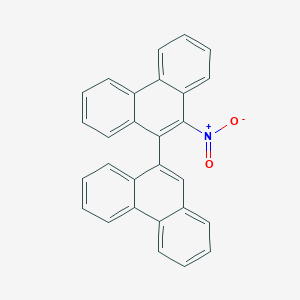
10-Nitro-9,9'-biphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Nitro-9,9’-biphenanthrene: is a polycyclic aromatic compound with the molecular formula C28H17NO2 It is a derivative of biphenanthrene, characterized by the presence of a nitro group at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitro-9,9’-biphenanthrene typically involves the nitration of phenanthrene derivatives. One common method is the nitration of phenanthrene in acetic anhydride, which yields 10-acetoxy-10’-nitro-9,9’,10,10’-tetrahydro-9,9’-biphenanthryl as a major product . The reaction conditions include the use of nitric acid as the nitrating agent and acetic anhydride as the solvent. The reaction is carried out at low temperatures, typically around 0°C, to control the formation of by-products.
Industrial Production Methods: Industrial production methods for 10-Nitro-9,9’-biphenanthrene are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale nitration reactions can be applied, involving the careful control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Nitro-9,9’-biphenanthrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 10-amino-9,9’-biphenanthrene.
Substitution: The products depend on the substituent introduced, such as 10-alkoxy-9,9’-biphenanthrene when using alkoxide reagents.
Wissenschaftliche Forschungsanwendungen
10-Nitro-9,9’-biphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of nitration and reduction reactions.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and as a component in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-Nitro-9,9’-biphenanthrene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species and the modulation of enzyme activities.
Vergleich Mit ähnlichen Verbindungen
9,9’-Biphenanthrene: Lacks the nitro group and has different reactivity and applications.
10-Amino-9,9’-biphenanthrene: The reduced form of 10-Nitro-9,9’-biphenanthrene with an amino group instead of a nitro group.
10-Acetoxy-9,9’-biphenanthrene: Formed during the nitration process in acetic anhydride.
Uniqueness: 10-Nitro-9,9’-biphenanthrene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
96216-26-1 |
|---|---|
Molekularformel |
C28H17NO2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
9-nitro-10-phenanthren-9-ylphenanthrene |
InChI |
InChI=1S/C28H17NO2/c30-29(31)28-25-16-8-6-13-22(25)21-12-5-7-15-24(21)27(28)26-17-18-9-1-2-10-19(18)20-11-3-4-14-23(20)26/h1-17H |
InChI-Schlüssel |
YOZZJKPNSLNCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C(C5=CC=CC=C5C6=CC=CC=C64)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




